molecular formula C6H8ClNO2 B8551282 2-(Chloromethyl)-4-(methoxymethyl)oxazole

2-(Chloromethyl)-4-(methoxymethyl)oxazole

Cat. No. B8551282
M. Wt: 161.58 g/mol
InChI Key: ZXNJIZGWYLYCQX-UHFFFAOYSA-N
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of (2-(chloromethyl)oxazol-4-yl)methanol (8.00 g, 54.22 mmol) in CH2Cl2 (32.0 mL) was treated with MeI (4.05 mL, 65.06 mmol) followed by Ag2O (18.85 g, 81.32 mmol) and the resulting mixture (protected from light) was stirred overnight at 40° C. The reaction mixture was filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (6:4 hept-EA) gave the title compound as a yellow oil: TLC: rf (6:4 hept-EA)=0.31. LC-MS-conditions 07: tR=0.54 min, [M+H]+=162.00.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
18.85 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[Cl:3][CH2:4][C:5]1[O:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1.[CH3:12]I>C(Cl)Cl>[Cl:3][CH2:4][C:5]1[O:6][CH:7]=[C:8]([CH2:10][O:11][CH3:12])[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
ClCC=1OC=C(N1)CO
Name
Quantity
4.05 mL
Type
reactant
Smiles
CI
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Ag2O
Quantity
18.85 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting mixture (protected from light) was stirred overnight at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (6:4 hept-EA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC=1OC=C(N1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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